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Compound of Interest

Compound Name: 5-lodo-2-methoxybenzoic acid
CAS No.: 2786-00-7
Cat. No.: B1308377
Get Quote
. J

Executive Summary & Chemical Identity[1][2]

5-lodo-2-methoxybenzoic acid (CAS 2786-00-7) is a critical halogenated aromatic scaffold
used primarily as an intermediate in the synthesis of radiopharmaceuticals (e.g., SPECT/PET
imaging agents) and bioactive small molecules.[1][2] Its structural integrity—defined by the
sterically distinct iodine at the meta position relative to the carboxyl group and para to the
methoxy group—makes it a valuable precursor for Suzuki-Miyaura cross-coupling and
radioiodination via halogen exchange.

This guide provides an authoritative breakdown of its physical properties, distinguishing it from
common regioisomers (e.g., 2-iodo-5-methoxybenzoic acid), and details self-validating
protocols for its characterization.

Table 1: Core Chemical Constants
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Property

Value

Source/Notes

CAS Registry Number

2786-00-7

Verified [1, 2]

IUPAC Name

5-lodo-2-methoxybenzoic acid

Synonyms

5-lodo-o-anisic acid; 2-

Methoxy-5-iodobenzoic acid

Note: "o-Anisic acid" refers to

the parent scaffold.

Molecular Formula CsH7103
Molecular Weight 278.04 g/mol
Exact Mass 277.944 g/mol Monoisotopic
Melting Point 150 - 155 °C Experimental [1]
White to off-white crystalline
Appearance
powder
Calculated (Acidic shift from o-
Predicted pKa 3.65+0.10 anisic acid pKa 4.09 due to -I
effect)
Predicted LogP 2.22 XLogP3 [2]

Structural Analysis & Spectroscopy

Understanding the spectroscopic signature of 5-lodo-2-methoxybenzoic acid is essential for

confirming regio-purity, particularly to rule out the formation of the 3-iodo isomer during

synthesis.

NMR Interpretation (Expert Insight)

The substitution pattern (1-COOH, 2-OMe, 5-I) creates a distinct splitting pattern in the

aromatic region of the *H-NMR spectrum.

e H3 (Ortho to OMe): Appears as a doublet (d) at ~6.8—7.0 ppm.[3] High electron density from

the methoxy group shields this proton.
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e H4 (Meta to OMe, Para to COOH): Appears as a doublet of doublets (dd) at ~7.8 ppm. It
couples with H3 (ortho, J=8.8 Hz) and H6 (meta, J=2.4 Hz).

e H6 (Ortho to COOH): Appears as a doublet (d) at ~8.1-8.3 ppm. Deshielded by the adjacent
carbonyl, showing a small meta coupling constant (J=2.4 Hz) with H4.

e OMe: Strong singlet (s) at ~3.9 ppm.

Infrared (IR) Fingerprint

e C=0 Stretch: 1680-1700 cm~* (Characteristic of aromatic carboxylic acids).
e O-H Stretch: 2800-3200 cm~* (Broad, hydrogen-bonded).

e C-O Stretch (Ether): ~1250 cm~1 (Aryl alkyl ether).

Solubility & Lipophilicity Profile

The solubility of 5-lodo-2-methoxybenzoic acid is pH-dependent. As a weak acid (pKa
~3.65), it exists primarily in its unionized, insoluble form at gastric pH (1.2) and ionized, soluble
form at physiological pH (7.4).

Table 2: Solubility Profile

Solvent Solubility Rating Mechanism

Water (pH < 3) Low (< 0.1 mg/mL) Unionized acid precipitates.

Forms soluble carboxylate salt
Water (pH > 7) High (> 10 mg/mL) (Sodium 5-iodo-2-
methoxybenzoate).

Soluble due to lipophilic

Ethanol High o
iodine/methoxy groups.
) Preferred solvent for stock
DMSO High _
solutions (> 50 mM).
) Used for extraction from
Diethyl Ether Moderate

acidified aqueous layers.
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Experimental Protocols
Protocol A: Synthesis & Purification Workflow

Objective: Synthesize 5-lodo-2-methoxybenzoic acid from 2-methoxybenzoic acid (o-anisic
acid) via electrophilic aromatic substitution, ensuring high regioselectivity.

Mechanism: The methoxy group is a strong ortho/para director. The para position (C5) is
sterically favored over the ortho position (C3), which is flanked by the carboxyl and methoxy
groups.

Methodology:

Dissolution: Dissolve 2-methoxybenzoic acid (1.0 eq) in Glacial Acetic Acid.

 lodination: Add lodine Monochloride (ICl) (1.1 eq) dropwise at room temperature. Alternative:
Use

with an oxidant like

¢ Reaction: Stir at 40—60 °C for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate
1:1).

e Quench: Pour mixture into ice water containing Sodium Bisulfite (

) to reduce unreacted iodine (removes purple color).

» Precipitation: The product precipitates as a white solid.[3][4] Filter and wash with cold water.
o Recrystallization (Self-Validating Step): Recrystallize from Ethanol/Water (1:1).

o Validation: Measure Melting Point.[3][4][5][6] If < 150 °C, repeat recrystallization to remove
the 3-iodo isomer.
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Figure 1: Synthesis and purification workflow for 5-lodo-2-methoxybenzoic acid.

Protocol B: Potentiometric pKa Determination

Objective: Accurately determine the pKa to predict ionization at physiological pH.

o Preparation: Prepare a 0.01 M solution of the compound in a mixed solvent (e.qg.,
Methanol/Water 1:1) due to low aqueous solubility.

 Titration: Titrate with 0.1 M KOH standard solution using a calibrated pH electrode.
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 Calculation: Plot pH vs. Volume of KOH. The inflection point represents the pKa in the mixed
solvent.

o Correction: Apply the Yasuda-Shedlovsky extrapolation to determine the aqueous pKa (

).

o Note: The iodine substituent is electron-withdrawing, stabilizing the carboxylate anion, thus
lowering the pKa relative to o-anisic acid (4.09).

Protocol C: Purity Analysis (HPLC)

Objective: Quantify purity and detect regioisomers.

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 um, 4.6 x 150 mm).
o Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

» Mobile Phase B: Acetonitrile + 0.1% TFA.

o Gradient: 10% B to 90% B over 20 minutes.

e Detection: UV at 254 nm (aromatic ring) and 280 nm.

e Flow Rate: 1.0 mL/min.

o Expected Retention: The 5-iodo isomer is more lipophilic than the parent acid and will elute
later.

Handling & Stability

 Light Sensitivity: lodinated aromatic compounds are susceptible to photodeiodination. Store
in amber glass vials.

o Storage: Keep at room temperature (15-25 °C) in a dry, well-ventilated area.

o Safety: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1] Use standard
PPE (gloves, goggles, fume hood).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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